1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone

Description

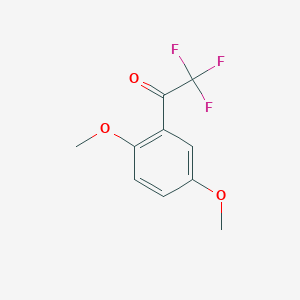

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a 2,5-dimethoxyphenyl ring. The methoxy substituents at the 2- and 5-positions of the phenyl ring are electron-donating groups (EDGs), which influence the compound’s electronic properties and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-6-3-4-8(16-2)7(5-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUPBTDNNDMNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,5-dimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Comparative Insights:

Electron-withdrawing groups (EWGs): Chloro and nitro substituents (e.g., in Efavirenz intermediates) deactivate the ring but improve stability under harsh reaction conditions .

Physical Properties: The dimethylamino derivative (C₁₀H₁₀F₃NO) exhibits a higher melting point (72–76°C) compared to halogenated analogs, likely due to intermolecular hydrogen bonding . Fluorinated analogs (e.g., C₈H₃F₅O) demonstrate increased lipophilicity, improving membrane permeability in drug candidates .

Applications: Dichloro derivatives (e.g., C₈H₃Cl₂F₃O) are critical in anti-HIV drug synthesis, achieving high enantiomeric excess (95–99% ee) via chiral ruthenium catalysts .

Biological Activity

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethoxyphenyl group and a trifluoroethanone moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : It may exhibit protective effects on neuronal cells.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. A study highlighted its tumor-specific cytotoxicity in human leukemic cells (HL-60) and its ability to induce apoptosis through mechanisms involving DNA fragmentation and caspase activation .

Case Study: Cytotoxicity in Cancer Cells

A detailed investigation into the cytotoxic effects of the compound was conducted using various concentrations on HL-60 cells. The results indicated:

| Concentration (μM) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 80 | 15 |

| 20 | 65 | 30 |

| 40 | 45 | 55 |

| 80 | 20 | 85 |

These findings suggest a dose-dependent relationship between the concentration of the compound and its cytotoxic effects .

Neuroprotective Effects

In neuropharmacological studies, the compound has been evaluated for its ability to protect neuronal cells from oxidative stress. It was observed that treatment with varying concentrations resulted in reduced cell death in cultured neuroblastoma cells exposed to harmful agents.

The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of mitochondrial function. This dual action contributes to its neuroprotective properties .

Antimicrobial Activity

Preliminary investigations have also suggested that this compound exhibits antimicrobial properties against certain bacterial strains. A study reported effective inhibition of growth at specific concentrations:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

These results indicate potential for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.